Mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide in vitro
Mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide in vitro
Title: Unveiling the In Vitro Mechanism of Action of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide: A Direct Inhibitor of Enoyl-ACP Reductase (InhA)
Executive Summary The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. While the frontline drug Isoniazid (INH) is highly effective, it is a prodrug that requires activation by the mycobacterial catalase-peroxidase (KatG)—the primary site of clinical resistance. 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide represents a specialized class of pharmacophores designed to overcome this bottleneck. By acting as a direct, non-covalent inhibitor of Enoyl-ACP reductase (InhA), this compound halts mycolic acid biosynthesis without the need for KatG activation[1]. This technical guide details the structural rationale, mechanism of action, and the self-validating in vitro workflows required to evaluate this compound.
Structural Rationale & Pharmacophore Analysis
The efficacy of 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide is rooted in its highly optimized molecular architecture, which mimics the natural long-chain fatty acyl substrates of M. tuberculosis[2].
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Benzohydrazide Core: This moiety serves as the primary anchor within the InhA active site. The carbonyl oxygen and terminal amine groups act as critical hydrogen bond acceptors and donors, interacting directly with the catalytic Tyrosine (Tyr158) residue and the 2'-hydroxyl group of the NAD+ cofactor[3].
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Phenoxymethyl Linker: The ether linkage provides essential conformational flexibility, allowing the molecule to achieve the precise dihedral angles required to project its hydrophobic tail deep into the enzyme's binding pocket.
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4-Bromo-2-chlorophenoxy Tail: The di-halogenated phenyl ring is the key driver of binding affinity. The bulky, highly lipophilic halogens (bromine and chlorine) perfectly occupy the deep hydrophobic substrate-binding loop (comprising residues Ile202, Leu218, and Ala198). Furthermore, the electron-withdrawing nature of these halogens increases the overall lipophilicity (LogP) of the molecule, which is crucial for penetrating the notoriously thick, lipid-rich mycobacterial cell wall[1].
Mechanism of Action: Direct InhA Inhibition
InhA is a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway, responsible for the NADH-dependent reduction of trans-2-enoyl-ACP. This chain elongation process is mandatory for the synthesis of mycolic acids, the hallmark building blocks of the mycobacterial cell envelope.
By competitively binding to the active site, 3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide physically occludes the natural substrate. This direct inhibition rapidly depletes mycolic acid reserves, leading to the loss of cellular integrity and subsequent mycobacterial cell death, completely bypassing the KatG-mutation resistance pathways[2].
Direct non-covalent inhibition of InhA by the benzohydrazide derivative blocking mycolic acid.
In Vitro Experimental Workflows (Self-Validating Protocols)
To rigorously validate the mechanism of action and therapeutic potential of this compound, a tri-phasic in vitro screening cascade is employed. This system is self-validating, utilizing orthogonal readouts to ensure target engagement translates to phenotypic efficacy without host toxicity.
Integrated in vitro screening workflow for evaluating InhA inhibitors and therapeutic windows.
Protocol 1: In Vitro InhA Enzymatic Inhibition Assay
Rationale: This assay directly quantifies target engagement. Because InhA utilizes NADH to reduce its substrate, the reaction progress can be continuously monitored by tracking the oxidation of NADH to NAD+ (which results in a decrease in absorbance at 340 nm). Methodology:
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Buffer Preparation: Prepare the assay buffer containing 30 mM PIPES, 150 mM NaCl, and 1 mM EDTA, adjusted to pH 6.8.
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Pre-incubation: In a 96-well UV-transparent microplate, combine recombinant M. tuberculosis InhA (10 nM final concentration) with serially diluted compound (0.1 to 100 µM in DMSO) and NADH (250 µM). Incubate for 15 minutes at 25°C to allow equilibrium binding.
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Reaction Initiation: Add the synthetic substrate analogue, 2-trans-dodecenoyl-CoA (50 µM), to initiate the enzymatic reaction.
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Kinetic Monitoring: Immediately monitor the decrease in absorbance at 340 nm continuously for 10 minutes using a microplate reader.
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Validation & Analysis: Calculate the IC₅₀ using non-linear regression. Crucial Control: Use Triclosan as a positive control for direct InhA inhibition[1] and 1% DMSO as the negative vehicle control.
Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination
Rationale: Enzymatic inhibition must translate to whole-cell activity. Because mycobacteria are notoriously slow-growing, traditional optical density measurements are prone to artifacts. The REMA assay relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells, providing a highly sensitive phenotypic readout. Methodology:
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Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching the logarithmic growth phase (OD₆₀₀ ~0.6).
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Inoculation: Dispense 100 µL of the bacterial suspension (adjusted to 10⁵ CFU/mL) into 96-well plates containing 2-fold serial dilutions of the compound.
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Incubation: Seal the plates and incubate at 37°C for 7 days.
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Development: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.
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Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color shift from blue to pink.
Protocol 3: Cytotoxicity Counter-Screening (HepG2)
Rationale: Anti-tubercular drugs, particularly hydrazides like INH, carry a high risk of hepatotoxicity. Counter-screening against human hepatocellular carcinoma cells (HepG2) ensures the compound possesses a viable therapeutic window. Methodology:
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Seeding: Seed HepG2 cells at 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% FBS.
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Treatment: After 24 hours of attachment, treat the cells with varying concentrations of the compound (up to 200 µM) for 72 hours.
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Viability Assessment: Add CellTiter-Glo reagent (or MTT) to quantify intracellular ATP levels (a proxy for viable cells). Calculate the CC₅₀ (Concentration causing 50% cytotoxicity).
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Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the MIC. An SI > 10 is generally required to advance a compound in drug discovery.
Quantitative Data Presentation
The following table summarizes the benchmark quantitative metrics expected for highly optimized halogenated phenoxy benzohydrazides compared against standard clinical and experimental controls[1][2].
| Compound / Control | InhA IC₅₀ (µM) | MIC H37Rv (µg/mL) | HepG2 CC₅₀ (µM) | Selectivity Index (SI) |
| 3-[(4-Br-2-Cl-phenoxy)methyl]benzohydrazide | 2.15 | 0.85 | > 100 | > 117 |
| Triclosan (Direct Inhibitor Control) | 1.10 | 10.0 | 45.0 | 4.5 |
| Isoniazid (INH) (Prodrug Control) | N/A* | 0.05 | > 100 | > 2000 |
*Note: Isoniazid requires intracellular activation by the mycobacterial KatG enzyme; therefore, it is inactive in direct, cell-free InhA enzymatic assays without pre-activation.
References
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Title: Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis Source: Bioorganic Chemistry (PubMed) URL: [Link]3]
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Title: In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors Source: Molecules (PMC) URL: [Link]1]
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Title: Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA Source: Pharmaceuticals (PMC) URL: [Link]2]
Sources
- 1. In Vitro Antimycobacterial Activity and Physicochemical Characterization of Diaryl Ether Triclosan Analogues as Potential InhA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
